molecular formula C12H13ClN4O B1491779 2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 1394041-82-7

2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B1491779
CAS No.: 1394041-82-7
M. Wt: 264.71 g/mol
InChI Key: XNMYLJYECNIIMV-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a phenyl group, and a 1,2,4-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the phenyl group would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The acetamide group, for example, could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability, solubility, and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity : Research on derivatives similar to the compound of interest has focused on synthesizing and evaluating their anticancer properties. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against human lung adenocarcinoma cells highlighted potential selective cytotoxicity, suggesting a pathway for developing new anticancer agents (Evren et al., 2019).

Antimicrobial Applications : Another area of interest is the synthesis of triazole and phthalazine derivatives for antimicrobial activities. Compounds synthesized from related structures have shown inhibition activity against cancer cell lines and potential as antimicrobial agents, providing a foundation for further research into similar compounds for treating infections (Kumar et al., 2019).

Herbicide Development : The compound is also related to research in agricultural sciences, particularly in the development of herbicides. A composite list of herbicides includes related chloroacetamide and triazole derivatives, indicating the potential use of such compounds in creating effective herbicidal formulations (Weed Science, 1985).

NMR Studies and Structural Elucidation : Detailed NMR studies on novel derivatives containing similar moieties to the compound have been conducted to ascertain their structure and potential applications. These studies are crucial for understanding the compound's chemical behavior and potential for further modification (Li Ying-jun, 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, based on its molecular structure and properties .

Properties

IUPAC Name

2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-7-3-4-9(12-14-8(2)16-17-12)5-10(7)15-11(18)6-13/h3-5H,6H2,1-2H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYLJYECNIIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=N2)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145897
Record name Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-82-7
Record name Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-methyl-5-(3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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